molecular formula C11H10FN3OS B5510689 1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5510689
M. Wt: 251.28 g/mol
InChI Key: PKYMXTYLQVXTMD-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by their incorporation of 1,2,4-triazole, a versatile heterocyclic moiety known for its diverse range of biological activities. The presence of fluorophenyl and methylthio substituents further contributes to its chemical uniqueness and potential for varied applications in material science and pharmaceuticals, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves cycloaddition reactions, with specifics depending on the substituents involved. For compounds with similar structures, synthesis typically requires the reaction of substituted 1H-1,2,4-triazole-thiols with chloroacetyl ferrocene or similar acyl chlorides in the presence of base, indicating a multi-step synthetic route that can include adjustments for the incorporation of fluorophenyl and methyl groups (Liu et al., 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and HRMS are instrumental in determining the molecular structure of these compounds. The structure of similar compounds has been established, showing significant insights into the arrangement of the triazole ring and its substituents, contributing to the understanding of their chemical behavior and properties (Liu et al., 2010).

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone and its derivatives have been explored for their potential in various scientific applications, particularly focusing on their synthesis and antimicrobial activities. One study involved the synthesis of novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone through propargylation followed by a click reaction. These compounds were evaluated for their antimicrobial activities, showcasing the potential of such structures in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Antimicrobial Properties of Isoxazoles Derivatives

Another study focused on the synthesis of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone. These compounds were characterized and tested for their in vitro antimicrobial activity against bacterial and fungal organisms, further highlighting the antimicrobial potential of compounds related to 1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).

Synthesis and Characterization of Sulfanyl Derivatives

Furthermore, a novel series of sulfanyl derivatives was synthesized, including compounds with structures similar to 1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone. These compounds were characterized and evaluated for their antioxidant and antibacterial properties, revealing significant high antioxidant activity among the synthesized compounds (Saraç, Orek, & Koparır, 2020).

properties

IUPAC Name

1-(4-fluorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7-13-11(15-14-7)17-6-10(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYMXTYLQVXTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one

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